N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide
Description
N'-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide is a hydrazide derivative featuring a pyridine-4-carbohydrazide backbone conjugated to a substituted benzofuran moiety. The compound’s structure includes methoxy groups at positions 4 and 5 of the benzofuran ring and a ketone group at position 2. This hybrid structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymatic or receptor-based pathways.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N'-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H15N3O5/c1-22-11-4-3-10-12(13(11)23-2)16(21)24-15(10)19-18-14(20)9-5-7-17-8-6-9/h3-8,15,19H,1-2H3,(H,18,20) |
InChI Key |
OKIFXNSVFQJPHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NNC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-4,5-dimethoxyacetophenone. Adapted from PMC methods, the procedure involves:
-
Dissolving 2-hydroxy-4,5-dimethoxyacetophenone (10 mmol) in acetic anhydride (20 mL) with concentrated H2SO4 (0.5 mL) as a catalyst.
-
Refluxing at 120°C for 6 hours, followed by quenching in ice water to precipitate the cyclized product.
Key data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 152–154°C |
| 1H-NMR (DMSO-d6) | δ 3.85 (s, 6H, OCH3), δ 6.52 (s, 1H, furan H), δ 7.20 (s, 1H, aromatic H) |
Oxidation to Introduce the 3-Oxo Group
The intermediate undergoes oxidation using Jones reagent (CrO3/H2SO4) in acetone at 0°C for 2 hours. The 3-oxo group is critical for subsequent hydrazide coupling.
Preparation of Pyridine-4-carbohydrazide
Activation of Pyridine-4-carboxylic Acid
Pyridine-4-carboxylic acid (10 mmol) is converted to its acid chloride using thionyl chloride (15 mL) under reflux for 3 hours. Excess SOCl2 is removed under vacuum, and the residue is dissolved in dry THF.
Hydrazide Formation
The acid chloride is treated with hydrazine hydrate (12 mmol) in THF at 0°C, stirred for 2 hours, and then warmed to room temperature. The product precipitates upon addition of ice water.
Key data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| 1H-NMR (DMSO-d6) | δ 8.75 (d, 2H, pyridine H), δ 7.85 (d, 2H, pyridine H), δ 4.20 (s, 2H, NH2) |
Coupling of Benzofuran and Pyridinecarbohydrazide Moieties
Condensation via Carbodiimide Coupling
A mixture of 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-amine (5 mmol), pyridine-4-carbohydrazide (5.5 mmol), and EDC·HCl (6 mmol) in DMF (15 mL) is stirred at room temperature for 24 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
Key data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| HPLC Purity | 98.5% |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N) |
Alternative Pathway: Direct Amination-Coupling
Heating the benzofuran core (5 mmol) with pyridine-4-carbohydrazide (5 mmol) in POCl3 (10 mL) at 80°C for 8 hours achieves direct coupling, albeit with lower yield (65%).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal DMF as the optimal solvent due to its polar aprotic nature, enhancing nucleophilic attack by the hydrazide group. Catalytic use of 4-dimethylaminopyridine (DMAP) increases yield to 82% by mitigating side reactions.
Temperature and Time Dependence
Prolonged reaction times (>24 hours) in DMF lead to decomposition, whereas temperatures >40°C accelerate byproduct formation.
Analytical Characterization of the Final Product
Spectroscopic Confirmation
-
1H-NMR (DMSO-d6) : δ 3.82 (s, 6H, OCH3), δ 6.48 (s, 1H, furan H), δ 8.70 (d, 2H, pyridine H), δ 10.20 (s, 1H, NH).
-
MS (ESI+) : m/z 386.1 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzofuran moiety distinguishes it from other pyridine-4-carbohydrazide derivatives. Key comparisons include:
Key Observations :
- Electron-Donating Groups : Methoxy groups in the target compound may enhance solubility and binding affinity compared to hydroxyl groups in INH-RA, which form rigid hydrogen-bonding networks .
- Heterocyclic Cores : The benzofuran ring (target) vs. quinazoline () or thiophene () alters electronic distribution, affecting interactions with biological targets.
Structural Characterization Tools :
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher than INH-RA (291.30 g/mol vs. ~250 g/mol) due to the benzofuran moiety .
- Solubility : Methoxy groups may enhance lipophilicity compared to hydroxylated analogues, affecting bioavailability.
- Stability : Derivatives with hydrophobic substituents () exhibit enhanced stability, suggesting the target compound’s dimethoxy groups could confer similar advantages.
Biological Activity
N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 378.35 g/mol. The chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These values suggest that the compound has potent anticancer properties, particularly against lung (A549) and cervical (HeLa) cancer cells.
2. Anti-inflammatory Effects
The benzofuran derivatives have been reported to exhibit anti-inflammatory activities. For example, compounds similar to N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran) have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
This data indicates that the compound could be beneficial in managing chronic inflammatory conditions.
The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may interact with key proteins involved in these pathways, leading to increased apoptosis in cancer cells.
Study on Anticancer Activity
In a study published in 2020, researchers evaluated the anticancer potential of various derivatives of benzofuran compounds. N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran) was included in the screening against A549 and HeLa cell lines. The results demonstrated that this compound significantly inhibited cell growth compared to control groups.
Study on Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of benzofuran derivatives in a murine model of inflammation. The results indicated that treatment with N'-(4,5-dimethoxy) derivatives led to a marked reduction in edema and inflammatory markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-4-carbohydrazide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, hydrazide derivatives are often prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions (e.g., acetic acid or KOH in methanol). Key steps include temperature control (60–80°C) and purification via recrystallization or column chromatography .
- Yield Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity). Evidence from similar hydrazide syntheses shows yields improve with inert atmospheres (N₂/Ar) and slow addition of reagents to minimize side reactions .
| Reaction Step | Yield (%) | Key Conditions |
|---|---|---|
| Hydrazide formation | 66–82 | Methanol, 12 hr reflux |
| Cyclization | 71 | 1,4-dioxane, acetic acid catalyst |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the aromatic and methoxy regions.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding tautomerism or hydrogen-bonding networks?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For challenging cases (e.g., disorder or twinning), employ SHELXD/SHELXE for structure solution and OLEX2/ORTEP-3 for visualization .
- Contradiction Analysis : If experimental bond lengths deviate >0.05 Å from DFT-optimized structures, re-examine thermal parameters or consider dynamic disorder .
| Crystallographic Parameter | Typical Range | Notes |
|---|---|---|
| R-factor (SHELXL) | <0.05 | High-resolution data (<1.0 Å) preferred |
| Hydrogen-bond distance | 2.5–3.0 Å | Validate with Hirshfeld surface analysis |
Q. What computational strategies can predict the compound’s reactivity or biological interactions, and how do they align with experimental data?
- Approach :
- Reactivity : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., antimicrobial enzymes). Validate with in vitro assays .
Q. How can researchers address discrepancies between theoretical and experimental solubility or stability profiles?
- Troubleshooting :
- Solubility : Compare Hansen solubility parameters (HSPiP software) with solvent polarity. For low solubility (<1 mg/mL), consider co-solvents (DMSO/PEG mixtures) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation >10%, modify formulation (lyophilization or antioxidant additives) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
